3-溴-2,6-二氟苯硼酸

描述

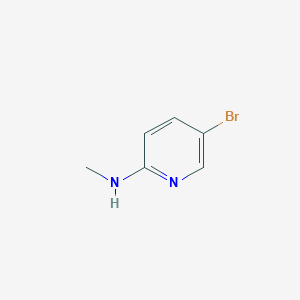

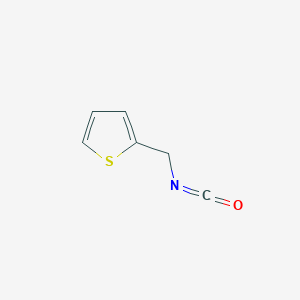

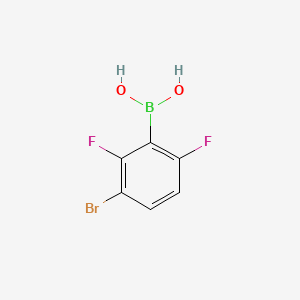

3-Bromo-2,6-difluorophenylboronic acid is a boronic acid derivative characterized by the presence of bromine and fluorine substituents on the aromatic ring. While the specific compound is not directly studied in the provided papers, related boronic acids and their derivatives are frequently utilized in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling, due to their ability to form stable covalent bonds with various organic substrates .

Synthesis Analysis

The synthesis of arylboronic acids often involves the use of halogenated precursors, where a lithium-halogen exchange is followed by a quenching step with a boron reagent. This method has been successfully applied to produce 3-pyridylboronic acid and could potentially be adapted for the synthesis of 3-bromo-2,6-difluorophenylboronic acid . Additionally, the halodeboronation of aryl boronic acids has been demonstrated as a versatile transformation, which could be relevant for the synthesis or further functionalization of 3-bromo-2,6-difluorophenylboronic acid .

Molecular Structure Analysis

The molecular structure of boronic acid derivatives is crucial for their reactivity and interaction with other molecules. Studies involving similar compounds, such as 3,5-difluorophenylboronic acid, have shown that these molecules can exist in monomeric or dimeric forms, with the potential for hydrogen bonding between the boronic acid groups10. The presence of halogen substituents can influence the electronic properties and steric hindrance, affecting the overall geometry and reactivity of the molecule.

Chemical Reactions Analysis

Arylboronic acids are known for their participation in various chemical reactions, particularly in cross-coupling reactions to form biaryl compounds. The Suzuki-Miyaura coupling is a prime example, where arylboronic acids react with aryl halides in the presence of a palladium catalyst to form C-C bonds . The reactivity can be influenced by the electronic and steric properties of the substituents on the aryl ring, as well as the nature of the catalyst and ligands involved .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-bromo-2,6-difluorophenylboronic acid can be inferred from studies on similar compounds. For instance, spectroscopic techniques such as FT-IR, FT-Raman, NMR, and UV-Vis have been employed to characterize the structural and electronic features of 3,5-difluorophenylboronic acid10. These methods provide insights into the vibrational modes, electronic transitions, and molecular interactions that are likely to be present in 3-bromo-2,6-difluorophenylboronic acid as well. Additionally, the presence of halogen atoms is known to affect the acidity of the boronic acid group and its ability to form stable complexes with various substrates10.

科学研究应用

合成和化学转化

3-溴-2,6-二氟苯硼酸在各种合成途径和化学转化中得到应用。例如,它被用于Suzuki反应,这是有机合成中用于构建碳-碳键的重要技术。这一过程对于合成各种化合物如3,5-二取代-2-氟吡啶和2-吡啶酮至关重要,正如Sutherland和Gallagher(2003年)的研究所示(Sutherland & Gallagher, 2003)。同样,Szumigala等人(2004年)研究了芳基硼酸的卤代硼酸酯化反应,包括二氟苯硼酸的变体,以产生类似2-溴-3-氟苯甲腈的化合物(Szumigala et al., 2004)。

光谱和结构分析

还对类似于3-溴-2,6-二氟苯硼酸的化合物进行了光谱和结构分析。Karabacak等人(2014年)使用FT-IR、FT-Raman和NMR等技术分析了3,5-二氟苯硼酸等具有结构相似性的化合物的光谱特性(Karabacak et al., 2014)。

有机发光二极管(OLEDs)

在材料科学领域,从硼酸衍生的化合物,包括类似于3-溴-2,6-二氟苯硼酸的化合物,在有机发光二极管(OLEDs)的开发中找到了应用。Jadhav等人(2017年)研究了通过涉及与二氟苯硼酸相关的化合物的Suzuki交叉偶联反应合成的苯并咪唑的聚集诱导发光、机械致色变和电致发光行为(Jadhav et al., 2017)。

催化

芳基硼化合物,如3-溴-2,6-二氟苯硼酸,已被确定为各种有机转化中的有效催化剂。Ishihara和Yamamoto(1999年)讨论了芳基硼化合物作为有机合成转化中的酸催化剂的作用,强调了它们在各种化学反应中的实用性(Ishihara & Yamamoto, 1999)。

安全和危害

未来方向

While there are many protocols available on the functionalizing deboronation of alkyl boronic esters, protodeboronation is not well developed . Therefore, future research could focus on developing more efficient methods for the protodeboronation of boronic esters like 3-Bromo-2,6-difluorophenylboronic acid.

作用机制

Target of Action

The primary target of 3-Bromo-2,6-difluorophenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The compound acts as an organoboron reagent, which is a key component in this reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, the compound, being a boronic acid, acts as a formally nucleophilic organic group . It is transferred from boron to palladium, a process that occurs after the oxidative addition of palladium to an electrophilic organic group .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by the compound . This reaction is widely used in organic synthesis, and it involves the coupling of a boronic acid with a halide or pseudo-halide under palladium catalysis . The downstream effects include the formation of carbon–carbon bonds, which are crucial in the synthesis of various organic compounds .

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds, including biologically and pharmacologically active molecules .

Action Environment

The action of 3-Bromo-2,6-difluorophenylboronic acid is influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires mild and functional group tolerant conditions . Additionally, the stability of the compound, which is generally environmentally benign, contributes to its efficacy .

属性

IUPAC Name |

(3-bromo-2,6-difluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BBrF2O2/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOPHTXLBAFNMMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1F)Br)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BBrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584262 | |

| Record name | (3-Bromo-2,6-difluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

352535-84-3 | |

| Record name | B-(3-Bromo-2,6-difluorophenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=352535-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Bromo-2,6-difluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one](/img/structure/B1284171.png)

![3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1284172.png)

![2-Azaspiro[3.5]nonane](/img/structure/B1284174.png)